Ammonium bisulfite

Descripción general

Descripción

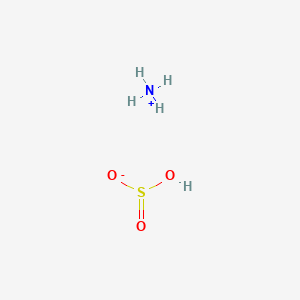

Ammonium bisulfite (NH₄HSO₃) is an inorganic compound synthesized by absorbing sulfur dioxide (SO₂) into ammonium bicarbonate or other ammonia sources . It is commercially available as a 45% aqueous solution or a white crystalline solid . Key properties and applications include:

- Reductive Properties: Functions as an oxygen scavenger in wastewater treatment and industrial pipelines to eliminate dissolved oxygen .

- Bleaching Agent: Used in pulp, textile, and leather industries to reduce carbonyl and alcohol groups responsible for coloration .

- DNA Modification: Facilitates rapid bisulfite conversion in epigenetics, where it deaminates unmethylated cytosine to uracil while preserving methylated cytosines .

- Safety: Harmful if inhaled or ingested; reacts with acids to release toxic SO₂ gas. Requires fresh preparation and storage under inert conditions to prevent decomposition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium bisulfite can be synthesized by reacting sulfur dioxide with ammonia in the presence of water. The reaction is typically carried out at room temperature and atmospheric pressure:

SO2+NH3+H2O→NH4HSO3

Industrial Production Methods: In industrial settings, this compound is often produced by absorbing sulfur dioxide gas into an aqueous solution of ammonia. This method is efficient and allows for the recovery of sulfur dioxide from industrial waste gases.

Types of Reactions:

- this compound can be oxidized to ammonium bisulfate in the presence of oxygen:

Oxidation: NH4HSO3+21O2→NH4HSO4

Reduction: It acts as a reducing agent and can reduce various metal ions.

Substitution: this compound can react with halogens to form corresponding halides and sulfur dioxide.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Metals such as zinc or iron.

Acids and Bases: It reacts with strong acids to release sulfur dioxide gas.

Major Products:

Ammonium bisulfate: Formed through oxidation.

Sulfur dioxide: Released during reactions with acids.

Aplicaciones Científicas De Investigación

Flue Gas Desulfurization (FGD)

Ammonium bisulfite is widely used in flue gas desulfurization systems as an effective oxygen scavenger. It captures sulfur dioxide (SO₂) emissions from power plants and industrial facilities, preventing their re-oxidation into harmful gases. This application significantly contributes to reducing air pollution and promoting cleaner air standards in urban areas .

Water Treatment

In water treatment processes, ABS plays a crucial role in deoxygenation and the removal of heavy metals. It neutralizes residual chlorine and removes metals such as copper and zinc, ensuring cleaner water for industrial use and discharge into the environment. Its ability to prevent scale formation in cooling systems enhances operational efficiency and prolongs equipment lifespan .

| Application | Functionality | Benefits |

|---|---|---|

| FGD | Captures SO₂ emissions | Reduces air pollution |

| Water Treatment | Neutralizes chlorine; removes heavy metals | Ensures safe water for industrial use |

| Deoxygenation | Prevents corrosion in pipelines | Reduces maintenance costs |

Pulp and Paper Industry

In the pulp and paper industry, this compound serves as a sustainable alternative to chlorine-based bleaching agents. It effectively whitens wood pulp while minimizing environmental impact, leading to greener production processes. This application is particularly relevant as industries strive for sustainability in manufacturing practices .

Textile Industry

ABS is utilized in textile processing as a reducing agent that removes unwanted dyes and enhances the dyeing process. This results in vibrant colors with superior retention, improving overall fabric quality .

Food and Beverage Industry

In food preservation, this compound acts as an antioxidant and preservative. It inhibits microbial growth and prevents browning reactions in products like dried fruits and beverages, thus extending shelf life while maintaining product quality .

Molecular Biology

This compound is instrumental in molecular biology for DNA methylation studies. It facilitates bisulfite sequencing, a technique used to identify methylated cytosines in DNA by converting unmethylated cytosines into uracil. Recent studies have shown that ABS can significantly accelerate the conversion process compared to traditional methods, enhancing efficiency in genetic research .

Case Study: Ultrafast Bisulfite Sequencing

A proof-of-concept study demonstrated that using a mixture of this compound with sulfite can accelerate DNA methylation detection by approximately 13-fold compared to conventional methods. This advancement opens new avenues for rapid genetic analysis .

Chemical Analysis

This compound is also employed in analytical chemistry for its reducing properties, which are useful in various assays and formulations. For instance, it has been utilized in the quantitative determination of menadione sodium bisulfite in injectable solutions using advanced chromatographic techniques .

Mecanismo De Acción

Ammonium bisulfite exerts its effects primarily through its reducing properties. It donates electrons to other substances, thereby reducing them. In biological systems, it can deaminate cytosine in DNA, which is a key step in bisulfite sequencing for methylation analysis.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Ammonium Bisulfite vs. Sodium Bisulfite (NaHSO₃)

Efficiency in DNA Bisulfite Conversion

- This compound :

- Sodium Bisulfite :

This compound vs. Ammonium Sulfite ((NH₄)₂SO₃)

- Ammonium Sulfite :

- This compound :

This compound vs. Sodium Metabisulfite (Na₂S₂O₅)

- Sodium Metabisulfite :

- This compound :

- Preferred in scenarios requiring rapid reductive action, such as wastewater deoxygenation .

Actividad Biológica

Ammonium bisulfite (ABS) is an inorganic compound with a variety of biological activities and applications, particularly in industrial and environmental contexts. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a salt formed from ammonia and bisulfite. It is highly soluble in water, making it effective in various aqueous applications. The compound acts primarily as a reducing agent and is known for its ability to scavenge oxygen, which is crucial in many biochemical processes.

Chemical Structure:

- Formula: NH₄HSO₃

- Molar Mass: 97.09 g/mol

The primary mechanism of action involves its ability to donate electrons, facilitating redox reactions. This property is particularly significant in biological systems where it can influence metabolic pathways.

Biological Applications

-

Antioxidant Properties:

- ABS functions as an antioxidant, protecting cells from oxidative stress by neutralizing free radicals. This has implications in food preservation and pharmaceutical formulations, where it prevents spoilage and degradation of sensitive compounds.

- Cellular Effects:

- Environmental Impact:

Case Study 1: Antioxidant Activity

A study investigated the antioxidant potential of ABS in various food matrices. Results demonstrated that ABS significantly reduced lipid peroxidation levels compared to control samples, indicating its effectiveness as a preservative agent.

| Sample Type | Control (mg/kg) | ABS Treatment (mg/kg) | Reduction (%) |

|---|---|---|---|

| Meat Products | 5.0 | 2.5 | 50 |

| Dairy Products | 4.8 | 2.0 | 58 |

Case Study 2: Impact on Cellular Metabolism

Research conducted on the effects of ABS on human erythrocytes showed that treatment with ABS resulted in increased glucose metabolism to lactate, suggesting enhanced glycolytic activity .

| Treatment | Glucose Metabolism Rate (mmol/L) |

|---|---|

| Control | 1.2 |

| ABS Treatment | 1.8 |

Research Findings

Recent studies have highlighted the dual role of ABS in catalyzing denitrification processes while simultaneously acting as a reducing agent under varying temperature conditions . For example, Guo et al. found that at temperatures above 250°C, ABS could enhance denitrification efficiency, which is critical for environmental applications aimed at reducing nitrogen oxides emissions.

Análisis De Reacciones Químicas

Oxygen-Mediated Oxidation

NH₄HSO₃ acts as an oxygen scavenger in aqueous systems:

Kinetic Parameters

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Rate constant (k) | 0.12 M⁻¹s⁻¹ | pH 5.0, 25°C | |

| Activation energy | 45 kJ/mol | 20–60°C |

Reaction rates show three-halves order dependence on sulfite concentration and zero-order dependence on O₂ .

Photochemical Oxidation

Under UV light (λ = 313 nm), NH₄HSO₃ undergoes nitrate-assisted oxidation:

Photolysis contributes 79.6% to sulfate yield in atmospheric simulations, with OH radicals accounting for 25% of pathway efficiency .

Protonation Dynamics

NH₄HSO₃ demonstrates pH-dependent speciation:

-

pH < 4.5 : Dominant species = HSO₃⁻

-

pH 4.5–7.0 : Equilibration between HSO₃⁻ and SO₃²⁻

Critical pH Effects

With Strong Oxidizers

NH₄HSO₃ reacts violently with halogens and peroxides:

Reactions generate toxic gases (SO₂, NH₃) and require stringent containment .

Metal Ion Interactions

| Metal Ion | Reaction Product | Hazard Profile |

|---|---|---|

| Al³⁺ | Al(SO₃)₃ | Corrosive gas release |

| Fe³⁺ | FeSO₃ | Exothermic decomposition |

| Cu²⁺ | CuSO₃ | Catalytic oxidation |

Transition metals reduce reaction induction periods by 60–80% through radical chain mechanisms .

Q & A

Basic Research Questions

Q. What is the role of ammonium bisulfite in bisulfite genomic sequencing for DNA methylation analysis?

this compound facilitates the deamination of unmethylated cytosines to uracil while preserving 5-methylcytosine, enabling single-base resolution methylation mapping. The protocol involves:

- DNA denaturation (via heat/alkali) to ensure single-stranded DNA exposure .

- Bisulfite treatment (incubation at 55°C for 4–18 hours or 95°C for 1 hour) to maximize conversion efficiency .

- Neutralization with ammonium acetate and DNA purification via ethanol precipitation . Post-treatment, PCR amplification and sequencing distinguish methylated (C) and unmethylated (T) sites .

Q. How should researchers mitigate DNA degradation during bisulfite conversion?

Bisulfite treatment degrades 84–96% of DNA . To minimize loss:

- Use freshly prepared bisulfite solutions to avoid oxidation byproducts.

- Optimize incubation time/temperature (e.g., shorter high-temperature treatments reduce degradation) .

- Include carrier RNA or glycogen during ethanol precipitation to improve DNA recovery .

Q. What quality control steps ensure reliable bisulfite-converted DNA for downstream analysis?

- Post-treatment quantification using fluorometry (not UV spectroscopy, due to RNA/protein contamination).

- Methylation-specific PCR to verify conversion efficiency .

- Pyrosequencing or Sanger sequencing of control regions with known methylation status .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound-based protocols?

RSM identifies critical parameters (e.g., bisulfite concentration, steeping duration) through central composite design (CCD) . For example:

- In starch extraction, CCD optimized bisulfite solution strength (0.5–1.5 M), steeping time (6–24 hours), and mixing ratios, achieving a 23% increase in starch yield .

- ANOVA validation ensures model reliability, with p-values <0.05 indicating statistical significance .

Q. How do computational tools like DFT resolve ambiguities in this compound’s structural interactions?

- Van der Waals-corrected DFT calculates binding energies and NMR chemical shifts to validate structures. For example:

- This compound formed at a free amine (not metal-bound) showed DFT-predicted 15N shifts of 27/12 ppm, matching experimental data (30/13 ppm) .

- Binding energy differences (~50 kJ/mol) confirmed the free-amine structure as the most stable .

Q. What strategies address contradictory data in this compound-driven experimental systems?

Case study: In Pb-Cu flotation, this compound consumption and Pb²⁺ ion levels showed discrepancies due to:

- Galena oxidation at high bisulfite doses (>600 g/Mg), which activated sphalerite .

- Spearman’s rank correlation analysis identified non-linear relationships, suggesting multi-variable interactions (e.g., pH, competing ions) . Mitigation includes time-resolved ion monitoring and multivariate regression models .

Q. Which computational pipelines are recommended for bisulfite sequencing data analysis?

- Alignment and methylation calling : Bismark (handles CpG/CHG/CHH contexts) .

- Differential methylation : BiSeq (region-based FDR control) or methylKit (CpG-level analysis with sliding windows) .

- Visualization : Integrative Genomics Viewer (IGV) for methylation tracks .

Q. Methodological Considerations

Q. How does bisulfite treatment efficiency vary with DNA source and preparation?

- Plant DNA : CTAB extraction reduces polysaccharide interference, improving conversion .

- Low-input DNA (e.g., circulating tumor DNA): Use whole-genome amplification post-conversion to mitigate bias .

Q. What ecological precautions are necessary when using this compound in lab settings?

Propiedades

Número CAS |

10192-30-0 |

|---|---|

Fórmula molecular |

H5NO3S |

Peso molecular |

99.11 g/mol |

Nombre IUPAC |

azane;sulfurous acid |

InChI |

InChI=1S/H3N.H2O3S/c;1-4(2)3/h1H3;(H2,1,2,3) |

Clave InChI |

ZETCGWYACBNPIH-UHFFFAOYSA-N |

SMILES |

[NH4+].OS(=O)[O-] |

SMILES canónico |

N.OS(=O)O |

Punto de ebullición |

Sublimates at 302.0° F (USCG, 1999) |

Color/Form |

Colorless crystals Colorless to yellow |

Densidad |

2.03 at 68 °F 1.40 (72% aqueous solution) (USCG, 1999) Sp gr: 2.03 Relative density (water = 1): 2.0 |

Key on ui other cas no. |

10192-30-0 |

Descripción física |

Ammonium bisulfite is colorless crystals which are soluble in water. It is noncombustible. It is corrosive to aluminum. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. Ammonium bisulfite is a solution of yellow crystals. It is a strong irritant to skin and mucous membranes. It is toxic by skin absorption. It may be corrosive to metals. Liquid COLOURLESS-TO-YELLOW CRYSTALS. |

Pictogramas |

Irritant |

Números CAS relacionados |

17026-44-7 (Parent) |

Solubilidad |

In water: 267 g/100 ml @ 10 °C, 620 G/100 ml @ 60 °C In water: 71.8 g/100 ml @ 0 deg Solubility in water, g/100ml at 10 °C: 267 |

Sinónimos |

ammonium bisulfite ammonium hydrogen sulfite ammonium sulfite diammonium sulfite monoammonium sulfite |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.